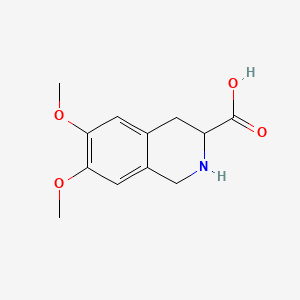

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

描述

属性

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYXEHBJIMGDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390278 | |

| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76824-86-7 | |

| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Asymmetric Hydrogenation

Chiral tetrahydroisoquinolines can be synthesized via asymmetric hydrogenation of cyclic enamines. For 6,7-DMTIC:

-

Enamine Preparation : A prochiral enamine precursor with methoxy and carboxylic acid groups is synthesized.

-

Catalysis : Use of (R)-BINAP-Ru complexes under H₂ pressure (50–100 psi) achieves >90% enantiomeric excess.

Reaction Optimization and Parameter Analysis

Critical parameters influencing yield and purity include:

Yield Improvements :

-

Recrystallization : Ethanol/water mixtures achieve >95% purity.

-

Catalyst Recycling : Ru-BINAP can be recovered via filtration, reducing costs.

Industrial Production Considerations

Scaling up laboratory protocols requires addressing:

-

Cost-Efficiency :

-

Bulk Reagents : Use of inexpensive acids (e.g., H₂SO₄ instead of HCl).

-

Continuous Flow Systems : Enhance reaction control and throughput.

-

-

Environmental Impact :

-

Waste Management : Neutralization of acidic byproducts.

-

Solvent Recovery : Ethanol and DMF can be distilled and reused.

-

-

Regulatory Compliance :

-

GMP Standards : Ensure purity >99% for pharmaceutical applications.

-

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|

| Classical PFB | 60 | 95 | <50 | Moderate |

| Petasis-PFB Hybrid | 70 | 97 | 85 | High |

| Asymmetric Hydrogenation | 85 | 99 | >90 | Low |

Trade-offs :

-

Petasis-PFB : Balances yield and scalability but requires multi-step synthesis.

-

Asymmetric Hydrogenation : High enantioselectivity but limited to specialized facilities.

化学反应分析

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the molecule

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation.

Nucleophiles: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

Anticancer Activity

One of the most significant applications of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is its potential as an anticancer agent. A study conducted on albino Wistar rats investigated its effects on colorectal carcinoma induced by dimethylhydrazine. The compound was administered at doses of 10 and 25 mg/kg for 15 days.

Key Findings:

- Histopathological Analysis : The compound demonstrated protective effects against the carcinogenic process.

- Biochemical Tests : M1 reduced elevated levels of interleukin-6 (IL-6), interleukin-2 (IL-2), and cyclooxygenase-2 (COX-2).

- Gene Expression Studies : It attenuated the over-expression of IL-6 and down-regulated the JAK2/STAT3 signaling pathway associated with tumor progression .

Metabolic Profiling

Further research employed H NMR-based serum metabolic profiling to assess the impact of M1 on metabolic alterations induced by colorectal cancer. The results indicated that M1 could restore disrupted metabolic profiles in cancer conditions .

Table of Research Findings

作用机制

The mechanism of action of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with molecular targets and pathways within the body. For instance, its antiproliferative effects on hepatocellular carcinoma are mediated through the modulation of metabolic pathways and the inhibition of cancer cell proliferation . The compound’s ability to restore the arrangement of liver tissues in normal proportion further highlights its therapeutic potential .

相似化合物的比较

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another similar compound synthesized via the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization.

Uniqueness

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structural features and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

生物活性

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (often referred to as M1) is a compound derived from the plant Mucuna pruriens. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and antiproliferative effects. This article examines the biological activity of M1, supported by data tables and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 237.25 g/mol

- IUPAC Name : this compound

Neuroprotective Effects

M1 has shown promising neuroprotective properties in various studies. Research indicates that it may enhance mitochondrial function and restore neurotransmitter levels in models of Parkinson's disease.

- Case Study : In a study involving 6-hydroxydopamine (6-OHDA) lesioned rats, Mucuna pruriens cotyledon powder (which contains M1) significantly restored endogenous levodopa and dopamine levels in the substantia nigra, suggesting a neurorestorative effect independent of synthetic treatments like levodopa .

Antiproliferative Activity

M1 has been investigated for its antiproliferative effects against various cancer cell lines.

- Research Findings : A study reported that isolated M1 exhibited significant antiproliferative actions against cancer cells. The mechanism was linked to the induction of apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent .

The biological activities of M1 can be attributed to several mechanisms:

- Antioxidant Activity : M1 possesses antioxidant properties that help in scavenging free radicals and reducing oxidative stress.

- Neurotransmitter Modulation : It influences neurotransmitter levels and mitochondrial function, which is crucial for neuronal health.

- Cell Cycle Regulation : M1 may affect cell cycle proteins leading to the inhibition of cancer cell proliferation.

Table 1: Summary of Biological Activities of M1

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Restores dopamine levels | |

| Antiproliferation | Induces apoptosis in cancer cells | |

| Antioxidant | Scavenges free radicals |

Table 2: Case Studies on M1

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。